2-Ethyl-5-methoxyphenol

Description

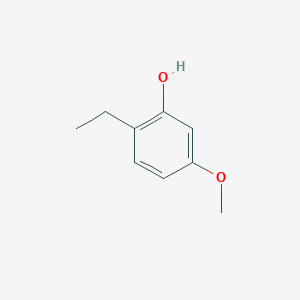

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPURPVUTEGLILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501488 | |

| Record name | 2-Ethyl-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19672-02-7 | |

| Record name | 2-Ethyl-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Ethyl 5 Methoxyphenol

Established Synthetic Routes to 2-Ethyl-5-methoxyphenol

The synthesis of this compound can be achieved through several established chemical transformations. These routes primarily involve the reduction of a ketone precursor or the strategic alkylation and methylation of phenolic compounds.

Reduction Reactions for this compound Synthesis

A principal method for synthesizing this compound involves the reduction of the corresponding ketone, 2-Acetyl-5-methoxyphenol. This transformation is a key step in various synthetic sequences.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for the conversion of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.com In the synthesis of this compound, NaBH₄ is employed to reduce the acetyl group of 2-Acetyl-5-methoxyphenol. googleapis.com This reaction is typically carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF). googleapis.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the acetyl group. youtube.compressbooks.pub This is followed by a protonation step, usually during an acidic workup, to yield the final secondary alcohol, this compound. masterorganicchemistry.compressbooks.pub

The general reaction can be summarized as follows: 2-Acetyl-5-methoxyphenol + NaBH₄ → this compound

This reduction is a selective process, as sodium borohydride under standard conditions does not typically reduce less reactive carbonyl groups like esters or amides. masterorganicchemistry.comyoutube.com This selectivity makes it a valuable tool in multi-step syntheses where multiple functional groups are present.

While sodium borohydride is a common choice, other reductive strategies can also be employed for the formation of this compound and related structures. Catalytic hydrogenation is another powerful reduction method. For instance, in the synthesis of related methoxyphenols, catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is used to reduce nitro groups to amines. researchgate.net Similar catalytic approaches, potentially using catalysts like Raney Nickel, could be adapted for the reduction of the acetyl group in 2-Acetyl-5-methoxyphenol. Raney Nickel is known to be effective in hydrogenating aromatic rings and cleaving ether bonds in methoxyphenols. rsc.org

Furthermore, reductive depolymerization of lignin, a complex polymer rich in methoxyphenol units, can yield various substituted methoxyphenols. mdpi.com While not a direct synthesis of this compound, these processes highlight alternative reductive pathways that modify the substitution on the phenolic ring. mdpi.com

Alkylation and Methylation Strategies in this compound Synthesis

Alkylation and methylation reactions are fundamental in organic synthesis for building up molecular complexity. In the context of this compound, these strategies can be envisioned to introduce the ethyl and methyl groups onto a dihydroxyphenol precursor.

A common approach to O-methylation of phenols involves using reagents like dimethyl carbonate or tetramethylammonium (B1211777) chloride. chem-soc.siresearchgate.net For instance, the methylation of resorcinol (B1680541) (1,3-dihydroxybenzene) can lead to the formation of methoxyphenols. cdnsciencepub.com The regioselectivity of such reactions is influenced by factors like the solvent and the cation used. cdnsciencepub.com To synthesize this compound, one could start with a suitably substituted dihydroxyphenol and perform a selective methylation.

Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. nih.gov This reaction typically uses an alkyl halide and a Lewis acid catalyst, such as aluminum chloride. nih.gov One could theoretically employ a Friedel-Crafts reaction to introduce the ethyl group onto a methoxyphenol ring. However, controlling the position of alkylation can be challenging due to the directing effects of the existing substituents.

A plausible multi-step approach could involve the partial methylation of a dihydroxybenzene derivative, followed by a regioselective alkylation to introduce the ethyl group. researchgate.net For example, starting with resorcinol, partial methylation can yield 3-methoxyphenol, which could then be subjected to an ethylation reaction.

Multi-step Synthetic Sequences Incorporating this compound as an Intermediate

This compound often serves as a crucial intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical applications. google.comtandfonline.com Multi-step synthesis is a common strategy where a target molecule is built through a series of chemical reactions. vapourtec.com

In one patented synthetic route, this compound is prepared as a crude product and then used in a subsequent step to synthesize 4-(6-amino-pyridin-2-yl)-2-ethyl-5-methoxyphenol. google.com This demonstrates its role as a building block in the construction of larger, more functionalized molecules. The synthesis of such complex structures often involves a carefully planned sequence of reactions to introduce different functional groups in a controlled manner. tandfonline.com

The utility of this compound as an intermediate stems from the reactivity of its phenolic hydroxyl group and the potential for further substitution on the aromatic ring. These features allow for its incorporation into a variety of molecular scaffolds.

Reaction Mechanisms of this compound Transformations

The transformations of this compound are governed by the reactivity of its functional groups: the phenolic hydroxyl group, the methoxy (B1213986) group, and the aromatic ring.

The phenolic hydroxyl group can undergo O-alkylation or O-acylation reactions. The mechanism of O-alkylation typically involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkylating agent in an Sₙ2 reaction.

The methoxy group can be cleaved under harsh conditions, a reaction known as demethylation. mdpi.comresearchgate.net This can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). mdpi.com Electrochemical methods have also been developed for the demethylation of methoxyphenols. researchgate.netacs.org The mechanism of acid-catalyzed demethylation involves the protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by a halide ion.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The specific outcome of a substitution reaction would depend on the interplay of the directing effects of both the hydroxyl and methoxy groups.

The degradation of methoxyphenols in the atmosphere involves reactions with radicals like NO₃. The proposed mechanisms for these reactions involve initial radical addition to the aromatic ring or hydrogen abstraction from the phenolic hydroxyl group. acs.org

Mechanistic Insights into Phenolic Functional Group Derivatization

The hydroxyl group of a phenol is a key site for chemical modification, or derivatization. One common derivatization is the Williamson ether synthesis, where the phenolic proton is removed by a base to form a more nucleophilic phenoxide ion. This ion can then react with an alkyl halide to form an ether.

In a specific example involving this compound, the compound can be reacted with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. google.com The base deprotonates the phenolic hydroxyl group, and the resulting phenoxide anion acts as a nucleophile, attacking the benzylic carbon of benzyl bromide in an SN2 reaction. This process yields 3-benzyloxy-4-ethyl-1-methoxybenzene, effectively derivatizing the phenol into a benzyl ether. google.com Such protection of the phenolic hydroxyl group with moieties like acetyl or benzyl groups is a critical strategy to prevent unwanted side reactions during subsequent synthetic steps.

Aromatic Substitution Reactions Involving this compound

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the hydroxyl, methoxy, and ethyl substituents. libretexts.orgchadsprep.com In EAS, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.org The existing substituents on the ring direct the position of the incoming electrophile.

All three groups on this compound—hydroxyl (-OH), methoxy (-OCH3), and ethyl (-CH2CH3)—are activating groups and ortho-, para-directors. The hydroxyl and methoxy groups are strong activators, donating electron density to the ring through resonance. The ethyl group is a weak activator, donating electron density via induction. The directing effects of these groups determine the regioselectivity of further substitutions.

Conversely, nucleophilic aromatic substitution (NAS) involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com This reaction is generally unfavorable for electron-rich rings like this compound. libretexts.org For NAS to occur at a significant rate, the aromatic ring must be substituted with powerful electron-withdrawing groups, such as nitro groups, which are absent in this compound. masterorganicchemistry.comlibretexts.org

| Substituent Group | Type | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| -OH (Hydroxyl) | Oxygen-containing | Strongly Activating | Ortho, Para |

| -OCH3 (Methoxy) | Oxygen-containing | Strongly Activating | Ortho, Para |

| -CH2CH3 (Ethyl) | Alkyl | Weakly Activating | Ortho, Para |

Wolff-Kishner Reduction Mechanism in Related Syntheses

The Wolff-Kishner reduction is a chemical reaction that converts a carbonyl group (from a ketone or aldehyde) into a methylene (B1212753) group (-CH2-). wikipedia.orgbyjus.com While not a direct synthesis of this compound, it represents a key transformation that could be employed in a multi-step synthesis. For instance, a Friedel-Crafts acylation could be used to introduce an acetyl group onto a methoxyphenol precursor, which is then reduced to the ethyl group. masterorganicchemistry.com

The mechanism proceeds under basic conditions at high temperatures. masterorganicchemistry.comyoutube.com

Hydrazone Formation : The ketone or aldehyde substrate reacts with hydrazine (B178648) (N2H4) to form a hydrazone. wikipedia.orgbyjus.com

Deprotonation : A strong base (like KOH) deprotonates the terminal nitrogen of the hydrazone. masterorganicchemistry.comnrochemistry.com

Tautomerization and Second Deprotonation : The resulting anion rearranges, and a proton is transferred from the solvent to the carbon atom. Subsequent deprotonation of the nitrogen by the base forms a diimide anion. wikipedia.orgmasterorganicchemistry.com

Collapse and Protonation : This intermediate collapses, releasing stable nitrogen gas (N2) and forming a carbanion. byjus.commasterorganicchemistry.com This carbanion is then rapidly protonated by the solvent (often a high-boiling alcohol like ethylene (B1197577) glycol) to yield the final alkane product. wikipedia.orgmasterorganicchemistry.com

The reaction is particularly useful for substrates that are sensitive to acid, making it a valuable alternative to the Clemmensen reduction. wikipedia.org

Optimization of Synthetic Yields and Purity for this compound

Achieving high yield and purity is paramount in chemical synthesis. This involves the careful control of reaction conditions and the application of effective purification techniques.

Influence of Reaction Conditions on this compound Yields

The final yield of a synthetic product is highly dependent on various reaction parameters. For reactions involving substituted phenols, temperature, reaction time, and the ratio of reactants and catalysts are critical factors.

| Parameter | General Influence on Yield | Source |

|---|---|---|

| Temperature | Can have a significant, but variable, effect. Lowering temperature may reduce side reactions and increase yield. | core.ac.ukdiva-portal.org |

| Reactant/Catalyst Ratio | The ratio of reactants, solvents, and catalysts is a major factor in determining reaction effectiveness and final yield. | core.ac.uk |

| Substituent Effects | The electronic nature of substituents on starting materials can impact reactivity and overall yield. Increased methoxylation has been shown to decrease yields in some cases. | diva-portal.org |

| Reaction Time | Optimizing reaction time is crucial to ensure complete conversion without promoting decomposition or side reactions. | orientjchem.org |

Purification Techniques for this compound Isolates

After synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, and byproducts. Effective purification is necessary to isolate this compound in high purity.

Traditional methods for purifying phenolic compounds include distillation and column chromatography. acs.org For compounds like this compound, vacuum distillation or column chromatography using a silica (B1680970) gel stationary phase with an eluent system like ethyl acetate (B1210297)/hexane are common laboratory techniques. However, distillation may not be suitable for thermally unstable phenols and often achieves a purity of only around 95%. acs.orgnih.gov

More advanced and highly efficient methods have been developed. One novel technique for the related compound 4-ethyl-2-methoxyphenol (B121337) involves complexation with calcium ions (Ca²⁺). nih.gov In this process, the crude phenol is reacted with a calcium hydroxide (B78521) solution to form a phenol-calcium complex, which precipitates from the solution. nih.gov This solid complex is then isolated and thermally decomposed under a nitrogen atmosphere to release the phenol, which is collected as a high-purity liquid. acs.orgnih.gov This ion precipitation technology has been shown to achieve purities exceeding 99.5%, offering a significant improvement over conventional methods. acs.orgnih.gov Other modern chromatographic techniques such as Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) are also used to obtain phenolic compounds with high purity. nih.gov

| Technique | Description | Achievable Purity | Source |

|---|---|---|---|

| Vacuum Distillation | Separation based on boiling point differences under reduced pressure. Good for thermally stable compounds. | ~95% | acs.org |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | High, dependent on conditions. | |

| Complexation-Precipitation | Formation of a solid complex with a metal ion (e.g., Ca²⁺), followed by isolation and thermal decomposition to release the pure phenol. | >99.5% | acs.orgnih.gov |

| HPLC/MPLC | High-resolution chromatographic techniques for separating complex mixtures to obtain compounds with high purity. | High to very high (>99%). | nih.gov |

Advanced Characterization Techniques for 2 Ethyl 5 Methoxyphenol and Its Derivatives

Spectroscopic Analysis in the Structural Elucidation of 2-Ethyl-5-methoxyphenol

Spectroscopy is a cornerstone in the structural analysis of organic molecules like this compound, offering non-destructive and highly detailed insights into its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and Related Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for this compound are not widely published, the expected chemical shifts and splitting patterns can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of hydrogen atom in the molecule. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The methoxy (B1213986) group (-OCH₃) would appear as a singlet. The three aromatic protons would appear as distinct signals in the aromatic region of the spectrum, with their splitting patterns (doublets, doublet of doublets) determined by their coupling with adjacent aromatic protons. The phenolic hydroxyl (-OH) proton would appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display nine unique signals corresponding to each carbon atom in the molecule. The chemical shifts would be characteristic of the carbon's environment: two signals for the ethyl group, one for the methoxy carbon, and six distinct signals for the carbons of the benzene (B151609) ring. The positions of the aromatic carbon signals are influenced by the attached functional groups (hydroxyl, methoxy, and ethyl).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This data is based on predictive models and values for structurally similar compounds.

| Atom Type | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic CH | C4-H | ~6.8-7.0 | ~115-120 |

| Aromatic CH | C6-H | ~6.7-6.9 | ~112-117 |

| Aromatic CH | C3-H | ~6.6-6.8 | ~108-113 |

| Ethyl CH₂ | -CH₂CH₃ | ~2.5-2.7 (quartet) | ~20-25 |

| Ethyl CH₃ | -CH₂CH₃ | ~1.1-1.3 (triplet) | ~13-16 |

| Methoxy CH₃ | -OCH₃ | ~3.7-3.9 (singlet) | ~55-57 |

| Phenolic OH | -OH | Variable (broad singlet) | N/A |

| Aromatic C-OH | C1 | N/A | ~155-160 |

| Aromatic C-OCH₃ | C5 | N/A | ~158-162 |

| Aromatic C-Ethyl | C2 | N/A | ~125-130 |

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₁₂O₂), the exact molecular weight is 152.0837 g/mol .

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and break into characteristic fragments. The most abundant peak is the molecular ion peak [M]⁺ at m/z 152. A prominent fragment would be expected from the loss of the ethyl group (CH₂CH₃), resulting in a peak at m/z 123 ([M-29]⁺). Another likely fragmentation pathway is the loss of a methyl radical (CH₃) from the methoxy group, yielding a peak at m/z 137 ([M-15]⁺). Further fragmentation could involve the loss of a carbon monoxide (CO) molecule.

Table 2: Expected Key Fragments in the EI-Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 152 | Molecular Ion [M]⁺ | - |

| 137 | [M - CH₃]⁺ | Methyl radical (·CH₃) |

| 123 | [M - CH₂CH₃]⁺ | Ethyl radical (·CH₂CH₃) |

Vibrational Spectroscopy (e.g., Raman, FTIR) for this compound Characterization

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy measure the vibrational frequencies of bonds within a molecule. nih.govacs.orgbohrium.com These frequencies are specific to the types of bonds and functional groups present. nih.govacs.orgbohrium.com For this compound, FTIR spectroscopy would reveal key absorption bands that confirm its structure. nih.govacs.orgbohrium.comscitation.orgnih.gov

Key expected vibrational bands include a broad absorption for the phenolic O-H stretch, sharp peaks for aliphatic C-H stretching of the ethyl and methoxy groups, and characteristic peaks for aromatic C-H and C=C stretching. scitation.orgnih.gov Additionally, strong C-O stretching bands for the phenol (B47542) and the methoxy ether linkage would be visible. bohrium.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 | O-H Stretch (broad) | Phenolic Hydroxyl |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2980 | C-H Stretch | Ethyl and Methoxy |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-O Stretch | Aryl Ether (Ar-O-CH₃) |

| 1150-1250 | C-O Stretch | Phenol (Ar-OH) |

Chromatographic Methods for Separation and Quantification of this compound

Chromatographic techniques are indispensable for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for analyzing volatile and semi-volatile compounds like this compound. tandfonline.comnih.govjournals.ac.za This method is frequently used to detect phenolic compounds in samples from fire scenes or in smoke-tainted food and beverages. journals.ac.zaawri.com.aucore.ac.uknih.govoup.comtandfonline.comresearchgate.net

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. nih.gov The volatile compounds are then separated as they travel through a capillary column, often one with a non-polar or mid-polar stationary phase like a DB-FFAP or MXT-5 (diphenyl dimethyl polysiloxane) column. journals.ac.zacore.ac.ukoup.com The separation is based on the compounds' boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which serves as a detector, providing both identification based on the mass spectrum and quantification based on peak area. nih.gov The structural similarity between isomers like this compound and 4-ethyl-2-methoxyphenol (B121337) makes chromatographic resolution challenging, often requiring optimized temperature programs and specialized columns for effective separation. core.ac.uk

Table 4: Typical GC-MS Parameters for Volatile Phenol Analysis

| Parameter | Typical Setting |

|---|---|

| Column Type | DB-FFAP, Zebron ZB-FFAP, HP-5MS (or similar) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Injector Mode | Splitless or Split |

| Oven Program | Initial hold (e.g., 40-50°C), ramped to a final temperature (e.g., 250°C) |

| MS Detection | Electron Ionization (EI), Scan or Selected Ion Monitoring (SIM) mode |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches in Related Compound Analysis

For less volatile phenolic compounds or for analyses within complex matrices like wine, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective alternative. diva-portal.orgchromatographyonline.comnih.govchromatographyonline.comresearchgate.net This technique is particularly well-suited for analyzing phenolic compounds that may be present as glycosides or other derivatives. nih.gov

The methodology involves separating compounds using high-performance liquid chromatography (HPLC), typically with a reversed-phase column such as a C18. chromatographyonline.comnih.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724), often acidified with formic acid to improve peak shape and ionization efficiency. chromatographyonline.comnih.gov After separation, the eluent is directed to a mass spectrometer. Electrospray ionization (ESI) is a common ionization source for these analyses, often operated in negative ion mode for phenolic compounds, which readily form [M-H]⁻ ions. nih.govchromatographyonline.com The use of tandem mass spectrometry (MS/MS) with modes like Multiple Reaction Monitoring (MRM) allows for highly specific and sensitive quantification, even in complex samples, by monitoring a specific fragmentation transition from a precursor ion to a product ion. researchgate.net This approach is effective for distinguishing between isomers and quantifying trace amounts of phenolic compounds. bioanalysis-zone.comnih.gov

Table 5: Common LC-MS/MS Parameters for Phenolic Compound Analysis

| Parameter | Typical Setting |

|---|---|

| Column Type | Reversed-phase C18 |

| Mobile Phase | Gradient of water and acetonitrile, with 0.1% formic acid |

| Ionization Source | Electrospray Ionization (ESI), often in negative mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) for quantification |

| Precursor/Product Ions | Specific to each compound (e.g., for an isomer like 4-ethylguaiacol: m/z 151 → 136) |

Advanced Analytical Techniques for Trace Analysis and Purity Assessment of this compound

The precise detection and quantification of this compound, even at trace levels, and the stringent assessment of its purity are critical for its application in research and industry. Advanced analytical techniques are indispensable for distinguishing it from structurally similar isomers and potential impurities. Methodologies combining chromatography and spectrometry are paramount for achieving the required sensitivity and selectivity.

The analysis of phenolic compounds, including methoxyphenols, often involves sophisticated methods to handle complex matrices and low concentrations. For instance, the analysis of volatile phenols in alcoholic beverages like Chinese Baijiu utilizes techniques such as large-volume injection-online trapping-gas chromatography-tandem mass spectrometry (LVI-GC-MS/MS) to accurately monitor their concentrations. acs.org

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the cornerstones for the separation and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for analyzing volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column, followed by detection and identification by a mass spectrometer. ebi.ac.uk GC-MS is frequently used for the identification of phenolic compounds in complex mixtures, such as the pyrolysis oil of biomass, where numerous isomers like 4-ethyl-2-methoxyphenol are present. researchgate.netnih.gov The selection of the GC column is critical; polar columns (like DB-WAX) and non-polar columns (like HP-5ms) can be used to achieve separation of isomers. mdpi.com For trace analysis, techniques like solid-phase microextraction (SPME) can be coupled with GC-MS to pre-concentrate the analyte from the sample matrix, significantly enhancing detection limits. uoregon.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity assessment of less volatile or thermally labile derivatives of this compound. Reversed-phase HPLC, typically using a C18 or C8 column, is commonly employed. rsc.org A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727) allows for the separation of components based on their polarity. symbiosisonlinepublishing.com Detection is often performed using a UV detector, as the phenolic ring exhibits strong absorbance. rsc.org For complex samples, a Photo Diode Array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment. symbiosisonlinepublishing.com

A study on the purification of the related isomer 4-ethyl-2-methoxyphenol demonstrated the use of GC-MS with a flame ionization detector (FID) to confirm purity levels exceeding 99.5%. nih.gov Such methods are directly applicable to the purity assessment of this compound.

Table 1: GC-MS Parameters for Analysis of Related Methoxyphenols

| Parameter | Value | Reference |

| Column | DB-WAX (60 m × 0.32 mm, 0.25 μm film thickness) | uoregon.edu |

| Carrier Gas | Helium (Flow rate: 3.2 mL/min) | uoregon.edu |

| Oven Program | 40°C initial, ramp 6°C/min to 230°C, hold for 20 min | uoregon.edu |

| Injector Temp. | 250°C | uoregon.edu |

| Detector | Mass Spectrometer | uoregon.edu |

| Ion Source Temp. | 280°C | acs.org |

| Quadrupole Temp. | 150°C | acs.org |

Table 2: HPLC Parameters for Analysis of Related Phenolic Compounds

| Parameter | Value | Reference |

| Column | C6-phenyl | symbiosisonlinepublishing.com |

| Mobile Phase | Water:acetonitrile:methanol:orthophosphoric acid:ethyl acetate (B1210297) (77.5:18:2.0:0.5:2.0 v/v) | symbiosisonlinepublishing.com |

| Flow Rate | 1.0 mL/min | symbiosisonlinepublishing.com |

| Detection | Photo Diode Array (PDA) at 278 nm | symbiosisonlinepublishing.com |

| Internal Standard | Guaiacol (2-methoxyphenol) | symbiosisonlinepublishing.com |

Spectroscopic Methods

Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound's identity, often used in conjunction with chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of this compound and for identifying impurities. acs.org The chemical shifts and coupling constants in the ¹H NMR spectrum provide detailed information about the arrangement of protons on the aromatic ring and the ethyl and methoxy substituents. The ¹³C NMR spectrum reveals the number and chemical environment of all carbon atoms in the molecule. nih.gov For instance, in a study of a derivative, (E)-2-(1-(ethylimino)ethyl)-5-methoxyphenol, detailed ¹H and ¹³C NMR data were used for its complete characterization. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) group, the C-O bonds of the ether and phenol, and the C-H bonds of the aromatic ring and the alkyl substituent. acs.org In situ FTIR can be used to monitor reactions and the formation of intermediates during synthesis or purification processes. acs.orgresearchgate.net

Mass Spectrometry (MS): When coupled with GC, MS provides molecular weight information and fragmentation patterns that serve as a "fingerprint" for the compound, enabling its identification even in complex mixtures. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, further confirming its identity. rsc.org

The combination of these advanced analytical techniques ensures the reliable trace analysis and rigorous purity assessment of this compound, which is essential for its scientific and commercial applications. researchgate.net

Derivatives of 2 Ethyl 5 Methoxyphenol: Synthesis and Structure Activity Relationships

Synthesis of Novel 2-Ethyl-5-methoxyphenol Derivatives

The synthesis of new derivatives of this compound involves a range of chemical transformations targeting the phenolic hydroxyl group, the ethyl side chain, and the aromatic ring. Additionally, the preparation of isotope-labeled analogs is crucial for metabolic and mechanistic studies.

The phenolic hydroxyl group of this compound is a prime site for derivatization, primarily through etherification and esterification reactions. nih.govambeed.com These reactions introduce a variety of substituents, which can significantly alter the physicochemical and biological properties of the parent molecule.

Etherification: The synthesis of ether derivatives is commonly achieved by reacting this compound with alkyl halides or other electrophiles in the presence of a base. For instance, methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) yields 2-ethyl-1,5-dimethoxybenzene. The general approach for etherification often involves the use of a base to deprotonate the phenolic hydroxyl, forming a more nucleophilic phenoxide ion that then attacks the electrophile. nih.govambeed.com

Esterification: Ester derivatives are synthesized by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. mdpi.comorganic-chemistry.orgacs.org For example, acetylation with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) can produce 2-ethyl-5-methoxyphenyl acetate (B1210297). The choice of the acylating agent and reaction conditions allows for the introduction of a wide array of ester functionalities, thereby enabling a systematic exploration of the impact of the ester group on biological activity. mdpi.com

Table 1: Examples of Functionalization at the Phenolic Hydroxyl Group

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acetylation | Acetic anhydride, pyridine | 2-Ethyl-5-methoxyphenyl acetate |

| Methylation | CH₃I, K₂CO₃, DMF | 2-Ethyl-1,5-dimethoxybenzene |

Modifications to the ethyl side chain and the aromatic ring of this compound offer additional avenues for creating structural diversity. These modifications can influence the molecule's interaction with biological targets.

Ethyl Side Chain Modifications: The ethyl group can be a target for oxidative metabolism. libretexts.org Synthetic strategies can involve the introduction of functional groups onto the ethyl chain or its replacement with other alkyl or functionalized chains to modulate metabolic stability and activity. While direct modification of the ethyl group on the intact phenol (B47542) can be challenging, synthetic routes starting from precursors with modified side chains are a viable approach.

Aromatic Ring Modifications: The aromatic ring can undergo electrophilic aromatic substitution reactions. The existing methoxy (B1213986) and hydroxyl groups are ortho-, para-directing, influencing the position of new substituents. For example, nitration or halogenation can introduce nitro or halogen groups onto the aromatic ring, which can serve as handles for further functionalization or directly influence biological activity. The regioselectivity of these substitutions is dictated by the combined directing effects of the substituents already present on the ring.

Isotope labeling, particularly with deuterium (B1214612) (²H or D), carbon-13 (¹³C), or carbon-14 (B1195169) (¹⁴C), is a powerful tool in drug discovery and development. artmolecule.frrug.nl It is used to trace the metabolic fate of a compound, elucidate reaction mechanisms, and potentially improve pharmacokinetic profiles through the kinetic isotope effect. nih.govmdpi.com

Deuterium Labeling: The synthesis of deuterated analogs of this compound can be achieved by using deuterated starting materials or reagents. nih.govnih.govresearchgate.net For example, introducing deuterium into the ethyl group can be accomplished by using a deuterated ethylating agent during the synthesis of the phenol precursor. princeton.edu Selective H-D exchange reactions can also be employed under specific catalytic conditions. mdpi.com The preparation of [D₂]-isocyanides from [D₃]-formamides has been reported as a method to introduce deuterated benzylic positions. nih.gov

Carbon-14 Labeling: For radiolabeling with ¹⁴C, the isotope is typically introduced early in the synthetic sequence using a commercially available ¹⁴C-labeled building block, such as [¹⁴C]carbon dioxide or [¹⁴C]formaldehyde. acs.org The subsequent synthetic steps are then carried out to construct the final ¹⁴C-labeled this compound molecule.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. These studies guide the rational design of more potent and selective analogs.

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the molecule.

Systematic modifications of the this compound core have revealed key insights into the structural requirements for biological activity. For example, in a series of 2,5-dimethoxyphenylpiperidine derivatives, which share a substituted phenol substructure, modifications to the substituents have been shown to significantly affect their potency as serotonin (B10506) 5-HT2A receptor agonists. nih.gov Similarly, studies on tetrandrine (B1684364) analogues, where the methoxy group is altered, have demonstrated that such modifications can lead to decreased, similar, or elevated cytotoxicities against cancer cell lines. nih.gov The antioxidant activity of phenolic compounds is also known to be influenced by the presence and position of hydroxyl and methoxy groups, as well as the nature of the side chains. mdpi.comresearchgate.net For instance, the conversion of a phenolic hydroxyl to an ether or ester can abolish or significantly reduce antioxidant activity that relies on hydrogen atom donation.

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. ijpsonline.comresearchgate.net This information is then used to design new molecules with improved properties.

For analogs of this compound, pharmacophore models can be developed based on the structures of active compounds. acs.org These models typically define the spatial arrangement of key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model for a dopamine (B1211576) D3 receptor antagonist incorporating a substituted benzamide, which includes a 4-chloro-2-ethyl-5-methoxyphenol moiety, identified four hydrophobic areas and one positive ionizable region as crucial for binding. acs.org Such models serve as a blueprint for designing new derivatives of this compound with a higher probability of exhibiting the desired biological activity. By using these models, medicinal chemists can virtually screen libraries of compounds or design novel structures that fit the pharmacophore, thereby prioritizing synthetic efforts. nih.gov

Applications of 2 Ethyl 5 Methoxyphenol and Its Derivatives in Chemical Biology and Medicinal Chemistry

2-Ethyl-5-methoxyphenol as an Intermediate in Bioactive Compound Synthesis

The chemical architecture of this compound, featuring ethyl, methoxy (B1213986), and hydroxyl groups on a benzene (B151609) ring, allows for diverse chemical modifications, making it a versatile intermediate in the synthesis of complex bioactive molecules.

Role in the Synthesis of Phenethylamines and N-Methoxybenzylphenethylamine Analogs

The phenethylamine (B48288) framework is fundamental to a wide range of neuroactive compounds, including endogenous neurotransmitters and synthetic drugs mdpi.com. The 2,5-dimethoxy substitution pattern on the phenethylamine core is particularly significant for generating compounds with potent activity at serotonin (B10506) receptors nih.gov.

Derivatives of this compound are precursors to a specific class of psychoactive substituted phenethylamines. For instance, the compound 2-(4-ethyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine, known as 25E-NBOMe, is a potent hallucinogen derived from the 2C-E phenethylamine structure conestogac.on.ca. The synthesis of such molecules involves the elaboration of the phenol (B47542) into a dimethoxy-substituted phenethylamine, followed by N-benzylation nih.gov. The addition of an N-benzyl group to 2,5-dimethoxy-substituted phenethylamines has been shown to markedly increase their potency and binding affinity at the 5-HT₂ₐ receptor nih.gov. These N-benzylphenethylamines, often referred to as 'NBOMes', represent a class of powerful serotonergic agents nih.gov.

Precursor for Nitric Oxide Synthase Inhibitors

Nitric oxide (NO) is a critical signaling molecule produced by nitric oxide synthase (NOS) enzymes. The inhibition of NOS isoforms is a therapeutic strategy for various conditions, including neurodegenerative disorders and inflammation skku.edunih.gov. While a wide array of compounds, often arginine analogs, have been developed as NOS inhibitors, the specific role of this compound as a synthetic precursor for such inhibitors is not detailed in the available patent literature skku.edugoogle.comgoogle.com.

Intermediate in the Development of Herbicidal Compounds

The development of novel herbicides is crucial for modern agriculture. Various chemical scaffolds are employed to create compounds that can effectively control weeds in crops of useful plants justia.comepo.org. Phenolic compounds and their derivatives have been explored for their phytotoxic properties. However, specific patents detailing the use of this compound as a key intermediate in the synthesis of commercial or developmental herbicides are not prominently featured in the surveyed literature nih.govjustia.comgoogle.com.

Investigation of this compound Derivatives in Receptor Binding Studies

Derivatives based on the this compound structure are of significant interest in pharmacology due to their interaction with key neurotransmitter receptors.

Dopamine (B1211576) Receptor Modulation by this compound Analogs

Dopamine receptors are critical targets for treating central nervous system disorders like Parkinson's disease and schizophrenia nih.gov. The discovery of ligands that can modulate these receptors, including allosteric modulators, is an active area of research nih.gov. The phenethylamine scaffold is a component of many dopaminergic ligands mdpi.com. While various substituted phenols and benzazepines are synthesized and evaluated for their affinity towards dopamine receptors, specific studies focusing on analogs derived directly from this compound were not identified in the performed searches nih.gov.

Serotonin Receptor (5-HT2A) Selectivity and Agonism of Related Compounds

The serotonin 2A (5-HT₂ₐ) receptor is the primary molecular target for classic psychedelic drugs and a key area of research for treating psychiatric disorders acs.orgresearchgate.netscienceopen.com. Phenethylamines with a 2,5-dimethoxy substitution pattern are known to be potent 5-HT₂ₐ receptor agonists nih.gov.

The addition of a substituent at the 4-position of the phenyl ring significantly influences the compound's activity. A derivative of this compound, 2-(4-ethyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25E-NBOMe), demonstrates very high affinity and full efficacy at the 5-HT₂ₐ receptor conestogac.on.ca. Studies comparing a range of N-benzylphenethylamines show that compounds like 25E-NBOMe have subnanomolar to low nanomolar potencies in functional assays, comparable to lysergic acid diethylamide (LSD) conestogac.on.ca. These compounds are highly selective for the 5-HT₂ family of receptors, particularly 5-HT₂ₐ and 5-HT₂ₙ, and typically show much lower affinity for other receptors and transporters nih.gov. The high potency of these analogs underscores the importance of the specific substitution pattern derived from the this compound scaffold in designing selective and powerful 5-HT₂ₐ receptor agonists conestogac.on.canih.gov.

Table 1: Pharmacological Profile of 25E-NBOMe at Serotonin Receptors

| Receptor | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | Efficacy (% of 5-HT) |

|---|---|---|---|---|

| 5-HT₂ₐ | IP-1 Accumulation | 0.49 | 0.54 | 100% |

| 5-HT₂ₙ | IP-1 Accumulation | 0.95 | 2.38 | 100% |

| 5-HT₂ₑ | IP-1 Accumulation | 3.3 | 11.2 | 87% |

| 5-HT₁ₐ | [³⁵S]GTPγS Binding | 1584 | >10,000 | 44% |

Data derived from studies on recombinant human receptors. Kᵢ represents binding affinity, EC₅₀ represents functional potency, and Efficacy is relative to the maximal effect of serotonin (5-HT). Data sourced from Neuropharmacology.

Binding Affinity and Efficacy Profiling of this compound Derivatives

The biological activity of any compound is fundamentally linked to its binding affinity for a specific target and its efficacy in eliciting a functional response. While direct binding and efficacy data for this compound are not extensively detailed in the public domain, valuable insights can be gleaned from structure-activity relationship (SAR) studies on closely related analogues, particularly those targeting G-protein coupled receptors (GPCRs) like serotonin receptors.

Research on a series of 2,5-dimethoxyphenylpiperidines has provided crucial information on how modifications to the methoxy groups can influence agonist potency at serotonin 5-HT2A receptors. acs.org For instance, the replacement of a methoxy group with a more lipophilic ethoxy group can be tolerated, although it may lead to a decrease in potency. acs.org Specifically, deletion of the 5-methoxy group in one analogue led to a 20-fold drop in agonist potency at the 5-HT2A receptor, while removal of the 2-methoxy group resulted in a more significant 500-fold decrease, highlighting the critical role of these substituents in receptor interaction. acs.org

Further studies on 4-substituted 2,5-dimethoxyphenyl isopropylamine (B41738) analogues have shown a correlation between the lipophilicity of the substituent at the 4-position and the binding affinity at both 5-HT2A and 5-HT2B serotonin receptors. frontiersin.org This suggests that modifications to the substitution pattern on the phenyl ring of methoxyphenol derivatives can significantly tune their receptor affinity and functional activity. frontiersin.org The investigation of such derivatives has identified compounds that act as either agonists or antagonists at these receptors. frontiersin.org

These findings underscore the importance of the substitution pattern on the aromatic ring for the pharmacological profile of methoxyphenol derivatives. The data from these related compounds suggest that derivatives of this compound could be synthesized and screened to develop ligands with specific binding affinities and efficacies for a range of biological targets.

Table 1: Agonist Potency of Selected 2,5-Dimethoxyphenylpiperidine Analogues at Serotonin Receptors

| Compound Analogue | Modification | Target Receptor | EC50 (nM) | Fold Change in Potency |

|---|---|---|---|---|

| (S)-11 | Reference Compound | 5-HT2A | - | - |

| 22 | Deletion of 5-MeO | 5-HT2A | - | 20-fold drop |

| 23 | Deletion of 2-MeO | 5-HT2A | - | >500-fold drop |

This table is generated based on data from structurally related compounds to infer potential SAR trends for this compound derivatives.

Theoretical and Computational Approaches in this compound Drug Discovery

In recent years, computational methods have become indispensable in accelerating the drug discovery process. These in silico techniques, including molecular docking, molecular dynamics simulations, and virtual screening, offer a rapid and cost-effective means to predict and analyze the interactions between small molecules and their biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the binding mode of a ligand and in predicting its binding affinity.

A notable study in this area involves the molecular docking of 4-Ethyl-2-methoxyphenol (B121337), an isomer of this compound, with the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes. semanticscholar.orgresearchgate.net The docking results revealed that 4-Ethyl-2-methoxyphenol could bind to the GLP-1 receptor, interacting with six key amino acid residues: SER 84, CYS 85, TRP 87, ALA 92, VAL 95, and PRO 96. researchgate.net The calculated Gibbs free energy of binding was -6.10 kcal/mol, indicating a favorable interaction and suggesting its potential as an antidiabetic agent. semanticscholar.orgresearchgate.net

This study exemplifies how molecular docking can be applied to derivatives of this compound to identify potential biological targets and to elucidate the specific interactions that govern binding. By docking libraries of this compound derivatives against various receptor structures, researchers can prioritize compounds for synthesis and experimental testing.

Table 2: Molecular Docking Results of 4-Ethyl-2-methoxyphenol with GLP-1 Receptor

| Ligand | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| 4-Ethyl-2-methoxyphenol | GLP-1 Receptor | 4ZGM | -6.10 | SER 84, CYS 85, TRP 87, ALA 92, VAL 95, PRO 96 |

This data is for an isomer of the primary compound of interest and serves as an example of the application of molecular docking.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. This computational method can reveal conformational changes in both the ligand and the receptor upon binding and can help to understand the stability of the interactions predicted by molecular docking.

Applying MD simulations to a complex of a this compound derivative and its target receptor, such as the GLP-1 receptor, would allow for an in-depth analysis of the stability of the predicted binding pose. semanticscholar.org It could also reveal allosteric effects and provide insights into the mechanism of receptor activation or inhibition, which are crucial for understanding the compound's efficacy.

In silico drug repositioning, or repurposing, involves identifying new therapeutic uses for existing drugs. nih.gov This approach leverages the vast amount of available biological and chemical data to find new drug-disease associations. nih.gov Computational methods play a key role in this process by enabling the large-scale screening of drug libraries against various disease targets. nih.gov

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. carlomagno-group.org This can be done through ligand-based approaches, which look for molecules similar to known active compounds, or structure-based approaches, which utilize the three-dimensional structure of the target protein.

The scaffold of this compound could serve as a starting point for virtual screening campaigns. carlomagno-group.org By searching large chemical databases for compounds containing this or a similar scaffold, it is possible to identify novel compounds with the potential to interact with a target of interest. carlomagno-group.org These "hit" compounds can then be further evaluated through molecular docking, MD simulations, and ultimately, experimental testing. This approach accelerates the discovery of new lead compounds for various therapeutic areas.

Future Directions and Emerging Research Avenues for 2 Ethyl 5 Methoxyphenol

Exploration of Novel Synthetic Pathways for Enhanced Scalability

Future exploration could focus on novel catalytic systems and flow chemistry processes. For instance, adapting methods used for other substituted phenols could prove fruitful. The synthesis of 5-(5-Ethenyl-2-methoxyphenyl)-3-furancarboxaldehyde involves several key steps that could be modified for the synthesis of 2-Ethyl-5-methoxyphenol. researchgate.net Research into greener synthetic strategies, minimizing waste and using less hazardous reagents, is also a critical avenue for enhancing the scalability and commercial feasibility of producing this compound.

| Biosynthesis/Enzymatic Synthesis | High specificity, environmentally friendly | Enzyme stability and production cost |

Advanced Computational Modeling for Rational Design of this compound Analogs

Advanced computational chemistry offers a powerful toolkit for the rational design of novel this compound analogs with tailored properties. mdpi.com Quantum chemical methods, particularly Density Functional Theory (DFT), can be employed to predict key molecular descriptors that correlate with biological activity. stuba.sknih.govacs.org These methods allow for the in silico prediction of parameters such as bond dissociation enthalpies (BDEs), ionization potential (IP), and pKa, which are crucial for understanding antioxidant mechanisms and bioavailability. stuba.skresearchgate.netjosai.ac.jp

By modeling the effects of different substituents on the this compound scaffold, researchers can prioritize the synthesis of analogs with the highest potential for desired activities. For example, computational studies on other phenols have shown that electron-donating or electron-withdrawing substituents can significantly alter their antioxidant capacity and toxicity. stuba.sk Quantitative Structure-Activity Relationship (QSAR) models can further refine this process by establishing mathematical relationships between the chemical structure and biological activity, guiding the design of more potent and specific molecules. nih.govjosai.ac.jp This computational-first approach accelerates the drug discovery process, reduces costs, and minimizes the need for extensive empirical screening.

Table 2: Key Computational Parameters for Analog Design

| Parameter | Significance in Drug Design | Computational Method Example |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Predicts antioxidant activity (radical scavenging) stuba.sk | Density Functional Theory (DFT) acs.org |

| Ionization Potential (IP) | Relates to the ease of electron donation, a key antioxidant mechanism josai.ac.jp | DFT, Koopman's theorem josai.ac.jp |

| pKa | Influences absorption and distribution in biological systems | DFT with solvation models (e.g., SMD, IEFPCM) mdpi.comresearchgate.net |

| Lipophilicity (log P) | Affects membrane permeability and bioavailability stuba.sk | QSAR models stuba.sk |

| HOMO/LUMO Energies | Indicates electron-donating/accepting capabilities and chemical reactivity | DFT calculations josai.ac.jp |

Broadening the Spectrum of Biological Applications for this compound Derivatives

The methoxyphenol moiety is present in numerous natural and synthetic compounds with a wide range of biological activities. nih.gov Research has demonstrated that methoxyphenol derivatives possess antioxidant, anti-inflammatory, and cytotoxic properties. josai.ac.jpresearchgate.net For instance, certain derivatives have been investigated as inhibitors of myeloperoxidase (MPO), an enzyme implicated in atherosclerosis, suggesting potential applications in cardiovascular disease. nih.gov

Future research should aim to broaden the therapeutic applications of this compound derivatives. By synthesizing and screening a library of analogs, it may be possible to identify compounds with novel activities. For example, the structurally related 2,5-dimethoxyphenylpiperidines have been identified as selective serotonin (B10506) 5-HT2A receptor agonists, indicating a potential role for such scaffolds in neuroscience. nih.gov Systematic screening against various biological targets, including enzymes, receptors, and ion channels, could uncover new therapeutic uses in areas such as neurodegenerative diseases, cancer, and metabolic disorders.

Development of Isotope-Labeled this compound for Pharmacokinetic and Diagnostic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to its development as a therapeutic agent. Isotope labeling is a powerful technique for these pharmacokinetic studies. researchgate.net The development of this compound labeled with stable (e.g., ¹³C) or radioactive (e.g., ¹¹C, ¹⁴C) isotopes would enable precise tracking and quantification of the compound and its metabolites in vivo. nih.gov

Carbon-14 (B1195169) (¹⁴C) labeled compounds are considered the gold standard for ADME studies, while short-lived positron-emitting isotopes like Carbon-11 (¹¹C) are used in Positron Emission Tomography (PET) imaging. nih.govchemrxiv.org PET is a non-invasive diagnostic tool that can visualize and quantify molecular processes in real-time, offering insights into drug-target engagement and disease progression. nih.gov Furthermore, Carbon-13 (¹³C) labeling is valuable for mass spectrometry internal standards and for use in hyperpolarized magnetic resonance imaging (HP-MRI), an emerging molecular imaging technique. nih.govacs.org Recent advancements in synthetic chemistry have reported methods for the core-labeling of phenols with carbon isotopes, which could be adapted for this compound. nih.govacs.org These labeled analogs would be invaluable tools for preclinical and clinical research, accelerating the translation of this compound from the laboratory to potential clinical applications.

Table 3: Applications of Carbon Isotopes in Drug Development

| Isotope | Key Properties | Primary Application(s) |

|---|---|---|

| Carbon-11 (¹¹C) | Short half-life (20 min), Positron emitter | Positron Emission Tomography (PET) imaging for in vivo molecular tracking nih.gov |

| Carbon-13 (¹³C) | Stable, NMR active | Mass spectrometry standards, Hyperpolarized MRI probes nih.govacs.org |

| Carbon-14 (¹⁴C) | Long half-life, Beta emitter | "Gold standard" for ADME (pharmacokinetic) studies nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-ethyl-5-methoxyphenol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation during synthesis or handling .

- Emergency Procedures : For eye exposure, rinse with water for ≥15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water. Avoid inhalation by using respirators in poorly ventilated areas .

- Storage : Store in airtight containers away from oxidizers and heat sources. Label containers with GHS hazard symbols (e.g., H319 for eye irritation) .

Q. How can researchers synthesize this compound, and what are common purification methods?

- Methodological Answer :

- Synthesis : Start with 5-methoxyphenol as a precursor. Perform Friedel-Crafts alkylation using ethyl bromide and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

- Characterization : Confirm structure via (δ 6.7–7.2 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and FT-IR (O-H stretch at ~3200 cm⁻¹) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to identify substituent positions and ethyl/methoxy group integration .

- Mass Spectrometry : Employ ESI-MS or GC-MS to confirm molecular ion peaks (expected m/z ~166 for [M+H]⁺) and fragmentation patterns .

- UV-Vis Spectroscopy : Analyze λ_max in methanol (e.g., ~275 nm for phenolic absorption) to study electronic transitions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP (Becke 3-parameter + Lee-Yang-Parr) for thermochemical accuracy, as validated for phenolic compounds .

- Basis Sets : Apply 6-31G(d,p) for geometry optimization and frequency calculations. Include solvent effects (e.g., PCM model for ethanol) .

- Output Analysis : Calculate HOMO-LUMO gaps to assess reactivity. Compare dipole moments with experimental data to validate simulations .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting NMR or crystallographic results)?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR results with X-ray crystallography (if crystals are obtainable). Use SHELXL for refinement, ensuring R-factor <5% .

- Error Analysis : Check for solvent impurities (e.g., residual DMSO in NMR) or crystal twinning in XRD data. Repeat experiments under controlled humidity/temperature .

- Collaborative Review : Share raw data (e.g., .cif files for crystallography) with peers to identify overlooked anomalies .

Q. What advanced techniques optimize the catalytic efficiency of this compound in organic reactions?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or Ru complexes) for hydrogenation or coupling reactions. Monitor yields via GC .

- Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates under varying temperatures (Arrhenius plots) and pH conditions .

- Mechanistic Probes : Employ isotopic labeling (e.g., -ethyl groups) to track regioselectivity in substitution reactions .

Key Considerations for Researchers

- Ethical Compliance : Adhere to institutional safety protocols and waste disposal guidelines (e.g., separate organic waste for professional treatment) .

- Open Data : Deposit crystallographic data in repositories like CCDC or PubChem to enhance reproducibility .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to accelerate property optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.